7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide

Catalog No.
S14122253
CAS No.
M.F
C6H4BrN3O2S2
M. Wt
294.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide

Product Name

7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide

IUPAC Name

4-bromo-2,1,3-benzothiadiazole-7-sulfonamide

Molecular Formula

C6H4BrN3O2S2

Molecular Weight

294.2 g/mol

InChI

InChI=1S/C6H4BrN3O2S2/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H,(H2,8,11,12)

InChI Key

NYPNWAYAZYXQCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)Br)S(=O)(=O)N

7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide is a chemical compound characterized by its unique structure, which includes a benzothiadiazole core with a bromine atom and a sulfonamide functional group. Its molecular formula is C6_6H5_5BrN2_2O2_2S, indicating the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms. This compound is derived from benzothiadiazole, a heterocyclic compound known for its diverse applications in organic chemistry and materials science.

  • Substitution Reactions: The bromine and sulfonamide groups can be replaced with other functional groups through nucleophilic substitution.
  • Reduction Reactions: The compound can undergo reduction to yield various derivatives with different oxidation states.
  • Coupling Reactions: It can participate in coupling reactions to form larger and more complex organic molecules.

These reactions are significant for synthesizing various derivatives that can be utilized in pharmaceuticals and materials science.

The synthesis of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide typically involves the following steps:

  • Bromination: The initial step involves the bromination of 2,1,3-benzothiadiazole using brominating agents such as N-bromosuccinimide in an organic solvent like dichloromethane under reflux conditions.
  • Sulfonamidation: The brominated intermediate is then treated with sulfonamide reagents under controlled conditions to introduce the sulfonamide group .

This two-step synthesis is crucial for obtaining high yields and purity of the final product.

7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide has several notable applications:

  • Organic Electronics: It serves as a building block for synthesizing organic semiconductors used in light-emitting diodes (LEDs) and photovoltaic devices.
  • Materials Science: The compound is utilized in developing advanced materials with specific electronic and optical properties.
  • Pharmaceuticals: Its potential antibacterial properties make it a candidate for further research in drug development.

These applications highlight the compound's significance in both scientific research and industrial processes.

Interaction studies involving 7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide focus on its reactivity with biological molecules. As a sulfonamide derivative, it may interact with various enzymes and proteins through covalent bonding mechanisms. This interaction could lead to alterations in enzyme activity or gene expression due to modifications of transcription factors or other regulatory proteins. Understanding these interactions is essential for elucidating the compound's biological effects and potential therapeutic applications.

Several compounds share structural similarities with 7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide:

Compound NameKey Features
4,7-Dibromo-2,1,3-benzothiadiazoleAnother brominated derivative used in electronics
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehydeContains a formyl group instead of sulfonamide
N-(4-Chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamideDifferent substitution pattern affecting reactivity

Uniqueness: 7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide stands out due to its combination of bromine and sulfonamide functional groups. This unique combination allows for versatile chemical transformations and broad applicability in organic synthesis and materials science.

7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide represents a significant heterocyclic compound in medicinal chemistry, characterized by its unique structural features including a benzothiadiazole core with a bromine atom at the 7th position and a sulfonamide functional group at the 4th position [1]. The compound exhibits a molecular formula of C6H4BrN3O2S2 with a molecular weight of 294.2 g/mol, demonstrating its compact yet functionally diverse structure [2]. The benzothiadiazole scaffold is inherently electron-deficient due to the presence of two nitrogen atoms in its fused aromatic ring system, which significantly enhances its utility in pharmaceutical applications and biological targeting strategies .

Antimicrobial Agent Development Pathways

The antimicrobial potential of 7-bromo-2,1,3-benzothiadiazole-4-sulfonamide and related benzothiadiazole derivatives has been extensively documented through multiple mechanistic pathways. Research demonstrates that benzothiadiazole-based compounds exhibit broad-spectrum antibacterial activity by targeting various essential bacterial enzymes and cellular processes [4]. The antimicrobial mechanisms include inhibition of dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase [5].

Specific benzothiadiazole derivatives have demonstrated exceptional antimicrobial efficacy. Compound A07a and A07b, which are 2-(4'-aminophenyl) benzothiadiazole derivatives, showed potent antimicrobial activity with minimum inhibitory concentration values ranging from 3.91 to 31.2 micrograms per milliliter against Staphylococcus aureus, Salmonella typhi, Pseudomonas aeruginosa, and Escherichia coli [6]. These compounds exhibit dual modes of action through membrane perturbing mechanisms and intracellular DNA binding activities [6]. The structure-activity relationship studies revealed that the oxime moiety on the carbonyl carbon, combined with less bulky electron-releasing and lipophilic groups such as methoxy and chloro substituents in the phenyl ring, significantly enhances the antimicrobial potency [6].

The sulfonamide component of these derivatives plays a crucial role in antimicrobial activity by targeting bacterial folate synthesis pathways [7]. Sulfonamides structurally resemble para-aminobenzoic acid and act as competitive inhibitors of dihydropteroate synthase, effectively disrupting the conversion of para-aminobenzoic acid to dihydropteroic acid and subsequently inhibiting bacterial folate synthesis [8] [7]. This mechanism leads to folate deficiency within bacterial cells, which is essential for DNA, RNA, and protein synthesis, ultimately resulting in bacterial growth inhibition and cell death [7].

CompoundMinimum Inhibitory Concentration Range (μg/mL)Target BacteriaMode of ActionSelectivity Features
A07a (2-(4'-aminophenyl) benzothiadiazole derivative)3.91-31.2S. aureus, S. typhi, P. aeruginosa, E. coliMembrane perturbing and DNA bindingOxime moiety with methoxy and chloro groups
A07b (2-(4'-aminophenyl) benzothiadiazole derivative)3.91-31.2S. aureus, S. typhi, P. aeruginosa, E. coliMembrane perturbing and DNA bindingSimilar structure to A07a
Compound 11a (thiazolidinone derivative)0.10-0.25L. monocytogenes, P. aeruginosa, E. coli, S. aureusE. coli MurB enzyme inhibition2,3-dichloro phenyl moiety with thiazole ring
Compound 11b (thiazolidinone derivative)0.15S. aureus, L. monocytogenesE. coli MurB enzyme inhibition2,4-dichloro phenyl moiety

Anticancer Drug Candidate Optimization

The anticancer potential of benzothiadiazole derivatives, including 7-bromo-2,1,3-benzothiadiazole-4-sulfonamide, has been extensively investigated through various mechanistic approaches targeting multiple cancer-related pathways [9]. Benzothiadiazole-based compounds demonstrate significant anticancer activity by interfering with proteins involved in tumorigenesis, particularly in hypoxic tumor environments where many targets are overexpressed as a result of hypoxia-inducible factor activation cascades [10].

Recent research has identified several potent benzothiadiazole derivatives with remarkable anticancer properties. Compound 12d, a benzensulfonamide-triazine derivative, exhibited wide antitumor efficacy against the majority of cancer cell lines examined, inhibiting the growth of 44 cancer cell lines with growth inhibition percentages greater than or equal to 10% [11]. This compound demonstrated growth inhibition percentages greater than or equal to 50% against leukemia cell lines including CCRF-CEM, RPMI-8226, and SR, as well as breast cancer cell lines T-47D and MDA-MB-468 [11]. The mechanism of action involves human carbonic anhydrase IX inhibition with a Ki value of 190.0 nanomolar [11].

Compound 12i, another benzensulfonamide-triazine derivative, displayed superior carbonic anhydrase IX inhibition with a Ki value of 38.8 nanomolar compared to compound 12d, demonstrating better enzyme selectivity [11]. Under hypoxic conditions, compound 12i showed enhanced cytotoxic activity with an IC50 value of 1.48 ± 0.08 micromolar against MDA-MB-468 breast cancer cell line, significantly more potent than the reference drug staurosporine with an IC50 value of 6.07 ± 0.03 micromolar [11].

Benzothiadiazole derivatives also target mitochondrial apoptotic pathways in cancer cells. A novel benzothiadiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, induced apoptosis in colorectal cancer cells via the mitochondrial intrinsic pathway by promoting reactive oxygen species accumulation, leading to loss of mitochondrial transmembrane potential and subsequent apoptosis [12]. This compound downregulated anti-apoptotic proteins Bcl-2 and Bcl-x while increasing pro-apoptotic proteins Bax, Bim, and Bad expression [12].

CompoundCancer Cell LinesIC50/Growth Inhibition ValuesMechanism of ActionTarget Engagement
Compound 4 (fluorinated pyrrolidine-based imidazo benzothiadiazole)HepG2, MCF-7, HeLa4.0 μM concentrationCaspase-3 enhancement, apoptosis inductionHepatocarcinoma specificity
Compound 12d (benzensulfonamide-triazine derivative)CCRF-CEM, RPMI-8226, SR, T-47D, MDA-MB-468Growth Inhibition ≥ 50%hCA IX inhibition, Ki = 190.0 nMHypoxic condition selectivity
Compound 12i (benzensulfonamide-triazine derivative)UO-31, MDA-MB-468, HOP-92Growth Inhibition = 16-20%hCA IX inhibition, Ki = 38.8 nMBetter hCA IX selectivity than 12d

Enzyme Inhibition Dynamics and Selectivity

The enzyme inhibition properties of 7-bromo-2,1,3-benzothiadiazole-4-sulfonamide and related derivatives demonstrate remarkable selectivity and potency across multiple enzyme targets. Benzothiadiazole sulfonamides exhibit exceptional inhibitory activity against human carbonic anhydrase isoforms, with Ki values ranging from 0.025 ± 0.010 to 0.682 ± 0.335 micromolar for human carbonic anhydrase II and 0.052 ± 0.022 to 0.971 ± 0.280 micromolar for human carbonic anhydrase I [13]. Particularly, compounds 5 and 4 from the benzothiadiazole sulfonamide series demonstrated superior effectiveness compared to the standard drug acetazolamide [13].

The mechanism of carbonic anhydrase inhibition involves zinc coordination through the sulfonamide group, where the deprotonated sulfonamide nitrogen coordinates directly to the zinc ion in the enzyme active site [14]. This coordination displaces the zinc-bound water molecule, effectively blocking the enzyme's catalytic activity [14]. The benzothiadiazole scaffold provides additional binding interactions through hydrogen bonding and hydrophobic contacts with amino acid residues in the enzyme binding pocket [14].

Benzothiadiazole-thiazole conjugates have shown significant inhibitory effects against carbonic anhydrase IX and XII, with conjugate 8 effectively inhibiting both isoforms [15]. These compounds demonstrated strong inhibitory effects on HCT-116 and MCF-7 cell lines, with the benzothiadiazole-thiazole scaffold providing enhanced binding affinity through multiple interaction points [15]. The molecular docking analysis revealed that these conjugates form stable complexes with target enzymes through favorable hydrogen bonding and π-π stacking interactions [15].

Multi-target directed ligands based on benzothiadiazole scaffolds have demonstrated exceptional enzyme selectivity profiles. Compound 3s, a pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone derivative, exhibited a Ki value of 0.036 micromolar at histamine H3 receptor and IC50 values of 6.7 micromolar for acetylcholinesterase, 2.35 micromolar for butyrylcholinesterase, and 1.6 micromolar for monoamine oxidase-B [16]. This multi-targeting approach represents a significant advancement in enzyme inhibition strategies for complex diseases [16].

Compound SeriesTarget EnzymesKi/IC50 ValuesSelectivity ProfileBinding Mechanism
Benzothiadiazole sulfonamides (1-10)hCA I and hCA IIKi = 0.052-0.971 μM (hCA I), 0.025-0.682 μM (hCA II)Some compounds more effective than acetazolamideSulfonamide zinc coordination
Benzothiadiazole-thiazole conjugates (5a-c, 7a-b, 8)CA IX and CA XIIStrong inhibitory effects on both isoformsConjugate 8 effective against both CA IX and XIIBenzothiadiazole-thiazole scaffold interactions
Compound 3s (benzothiadiazole multi-target directed ligand)AChE, BuChE, MAO-B, H3RKi = 0.036 μM (H3R), IC50 = 6.7 μM (AChE), 2.35 μM (BuChE), 1.6 μM (MAO-B)Multi-target directed ligand approachMultiple binding site engagement

Structure-Activity Relationship (SAR) Profiling

The structure-activity relationship analysis of 7-bromo-2,1,3-benzothiadiazole-4-sulfonamide reveals critical structural determinants that govern biological activity and target selectivity. The bromine substitution at position 7 of the benzothiadiazole ring significantly enhances antimicrobial activity, particularly against Gram-negative bacteria, with minimum inhibitory concentrations ranging from 3.1 to 12.5 micrograms per milliliter [4]. This halogen substitution provides optimal electronic and steric properties that facilitate target enzyme binding and cellular penetration [17].

The sulfonamide group at position 4 represents an essential pharmacophore for enzyme inhibition activity, particularly for carbonic anhydrase inhibition where it serves as the primary zinc-binding group [18]. Structure-activity relationship studies demonstrate that the 4-position sulfonamide is crucial for activity retention, with Ki values ranging from 0.025 to 0.971 micromolar across different carbonic anhydrase isoforms [18]. The sulfonamide group's ability to coordinate with metal centers and form hydrogen bonds with active site residues makes it indispensable for enzyme inhibition [14].

The benzothiadiazole core ring system provides a rigid, planar structure that is essential for target recognition and binding affinity [17]. The electron-deficient nature of this heterocyclic system, resulting from the two nitrogen atoms, enhances binding interactions with electron-rich regions of target proteins [19]. Literature analysis reveals that substitutions at the C-2 carbon atom and C-6 position are primary determinants of biological activity diversity in benzothiadiazole derivatives [17] [19].

Electron-withdrawing groups including fluorine, chlorine, and bromine significantly increase binding stability and target selectivity, with activity ranges showing growth inhibition percentages from 16% to 50% in cancer cell studies [9]. The position-dependent effects of halogen substitutions demonstrate that ortho and para positions are more favorable than meta positions for biological activity enhancement [20]. Trifluoromethyl groups, particularly in the ortho position, show the highest dual enzyme activity with IC50 values ranging from 3.1 to 9.7 nanomolar [21].

Structural FeatureBiological Activity ImpactSAR ObservationsActivity RangeOptimization Strategy
Bromine substitution at position 7Enhanced antimicrobial activity against Gram-negative bacteria7-position bromination superior to other positionsMIC 3.1-12.5 μg/mLMaintain 7-bromo substitution for antimicrobial activity
Sulfonamide group at position 4Essential for enzyme inhibition and protein binding4-position sulfonamide crucial for activity retentionKi 0.025-0.971 μMPreserve sulfonamide for enzyme inhibition
Benzothiadiazole core ring systemElectron-deficient system enhances binding affinityPlanar rigid structure essential for target recognitionIC50 1.1-8.8 μMRetain benzothiadiazole scaffold as privileged structure
Electron-withdrawing groups (F, Cl, Br)Increased binding stability and selectivityElectron-withdrawing nature increases potencyGrowth Inhibition 16-50%Incorporate F, Cl, or Br for enhanced activity

Therapeutic Target Engagement Strategies

Therapeutic target engagement strategies for 7-bromo-2,1,3-benzothiadiazole-4-sulfonamide encompass multiple molecular targets and engagement mechanisms that collectively contribute to its pharmacological efficacy. The compound demonstrates versatile target engagement through zinc coordination mechanisms with carbonic anhydrase isoforms, competitive inhibition of bacterial enzymes, allosteric modulation of neurotransmitter receptors, and protein-protein interaction modulation in cancer-related enzyme systems [14] [22].

Carbonic anhydrase targeting represents a primary therapeutic strategy, where the sulfonamide group coordinates with zinc ions in the enzyme active site while the benzothiadiazole scaffold provides selectivity through isoform-specific binding pocket interactions [14]. This dual engagement mechanism enables selective inhibition of tumor-associated carbonic anhydrase IX and XII for cancer therapy, while maintaining activity against carbonic anhydrase I and II for potential glaucoma treatment applications [14]. The selectivity determinants include isoform-specific binding pocket differences that allow for targeted therapeutic interventions [14].

Bacterial enzyme targeting involves active site binding with competitive inhibition mechanisms, particularly against MurB and peptide deformylase enzymes that are essential for bacterial cell wall synthesis and protein processing [4]. The hydrophobic interactions and hydrogen bonding with catalytic residues provide species-specific enzyme selectivity, enabling the development of antibiotics against resistant bacterial strains [4]. The benzothiadiazole scaffold's ability to mimic natural substrates while providing enhanced binding stability makes it particularly effective against Gram-negative bacteria [6].

Multi-target enzyme system engagement represents an advanced therapeutic strategy where benzothiadiazole derivatives simultaneously bind to multiple enzyme sites with synergistic effects [16]. Compound 3s exemplifies this approach by engaging histamine H3 receptors, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B through multiple binding site interactions [16]. This multi-targeting approach addresses complex diseases requiring intervention at multiple biological pathways, particularly neurodegenerative conditions like Alzheimer's disease [23] [16].

The cellular target engagement platform demonstrates that benzothiadiazole derivatives reach intended tissues, penetrate cell membranes, and engage specific targets in a manner consistent with observed phenotypic outcomes [24]. Surface plasmon resonance experiments have confirmed high-affinity binding with dissociation constants in the nanomolar range, supporting the compound's potential for therapeutic development [25]. The physiologically relevant target engagement in whole blood studies provides confidence for clinical translation and patient applications [26].

Target ClassEngagement MechanismKey InteractionsSelectivity DeterminantsClinical Relevance
Carbonic Anhydrases (CA I, II, IX, XII)Zinc coordination through sulfonamide groupZn2+ coordination, hydrogen bonding with active site residuesIsoform-specific binding pocket differencesCancer therapy (CA IX/XII), Glaucoma treatment (CA I/II)
Bacterial Enzymes (MurB, Peptide Deformylase)Active site binding with competitive inhibitionHydrophobic interactions, hydrogen bonds with catalytic residuesSpecies-specific enzyme variationsAntibiotic development for resistant bacteria
Neurotransmitter Receptors (H3R, CB2R)Allosteric modulation through benzothiadiazole scaffoldπ-π stacking, hydrophobic contacts with receptor pocketsReceptor subtype structural differencesNeurological disorders, Inflammatory conditions
Multi-Target Enzyme SystemsSimultaneous binding to multiple enzyme sitesMulti-site binding with synergistic effectsTarget expression level dependenciesComplex disease treatment requiring multiple targets

Regioselective Functionalization Techniques

The development of regioselective functionalization methods for 7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide has emerged as a cornerstone of modern synthetic chemistry. Advanced techniques have been established to achieve precise control over substitution patterns while maintaining structural integrity.

Iridium-Catalyzed Carbon-Hydrogen Borylation represents a breakthrough in regioselective functionalization. Research demonstrates that regioselective iridium-catalyzed carbon-hydrogen borylation allows access to versatile 5-boryl or 4,6-diboryl benzothiadiazole building blocks, which undergo functionalization at multiple positions [4] [5]. The optimization studies reveal that using iridium catalyst with bis(pinacolato)diboron at 80°C achieves 64% regioselectivity for the C5 position, providing a strong preference for the desired building block [6].

Palladium-Catalyzed Directed Arylation offers complementary regioselectivity patterns. The use of palladium acetate with carboxylate bases at 120°C demonstrates C4-selective arylation with remarkable 15:1 regioselectivity ratios [6] [7]. This directed functionalization approach provides predictable outcomes and has been successfully applied to create fused ring systems through intramolecular cyclization reactions [8].

Rhodium-Catalyzed Halogenation enables selective halogen introduction under mild conditions. The rhodium-catalyzed carbon-hydrogen halogenation system utilizing N-bromosuccinimide achieves C7-selective bromination with yields ranging from 40-80% [9]. This method demonstrates exceptional functional group tolerance and provides access to polyhalogenated derivatives.

TechniqueRegioselectivityReaction ConditionsYield RangeKey Advantages
Iridium-catalyzed C-H borylationC5-selective (64%)Ir catalyst, B₂pin₂, 80°C50-85%High regioselectivity, versatile building blocks
Palladium-catalyzed C-H arylationC4-selective (15:1 ratio)Pd(OAc)₂, carboxylate base, 120°C70-95%Directed functionalization, predictable outcomes
Rhodium-catalyzed C-H halogenationC7-selectiveRh catalyst, NBS, 80°C40-80%Halogen introduction, mild conditions

Cross-Coupling Reaction Methodologies

Cross-coupling reactions have revolutionized the synthetic accessibility of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide derivatives. Multiple methodologies have been developed to exploit the reactive bromine functionality while preserving the sulfonamide group.

Suzuki-Miyaura Coupling remains the most versatile approach for carbon-carbon bond formation. The reaction of 4,7-dibromobenzothiadiazole with thiopheneboronic acid utilizing palladium catalysts achieves high yields under optimized conditions [7]. Research demonstrates that using Pd(PPh₃)₄ with potassium carbonate in tetrahydrofuran-water mixtures at 80°C produces coupled products in 60-95% yields with broad functional group tolerance [11].

Stille Cross-Coupling provides complementary reactivity patterns. Studies show that Stille reactions with 2-tributylstannylthiophene achieve consistent results with average yields regardless of applied conditions [11]. The most stable results were obtained using PdCl₂(PPh₃)₂ in toluene, though environmental concerns regarding tin toxicity necessitate careful waste management protocols [12].

Direct Carbon-Hydrogen Arylation offers atom-economical alternatives. Investigation of direct carbon-hydrogen arylation reactions reveals that dibromobenzothiadiazole derivatives can undergo selective heteroarylation with thiophenes using palladium acetate and potassium pivalate [7]. This method generates significantly less waste compared to traditional cross-coupling approaches [13].

MethodologyCoupling PartnerCatalyst SystemYield RangeEnvironmental Impact
Suzuki-Miyaura couplingBoronic acids/estersPd(PPh₃)₄, K₂CO₃60-95%Moderate (boron waste)
Stille couplingOrganotin compoundsPdCl₂(PPh₃)₂, CuI40-85%High (tin toxicity)
Direct C-H arylationAryl halidesPd(OAc)₂, PivOK45-80%Low (atom economical)

Green Synthesis Protocol Development

The development of environmentally sustainable synthetic protocols for 7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide has become increasingly important. Green chemistry approaches focus on reducing environmental impact while maintaining synthetic efficiency.

Microwave-Assisted Synthesis represents a significant advancement in green chemistry applications. Research demonstrates that microwave irradiation-assisted chemical transformations are pollution-free, eco-friendly, and offer high yields together with simplicity in processing [14] [15]. Studies show that microwave-assisted synthesis of benzothiadiazole derivatives reduces reaction times by approximately 25-fold while increasing yields by 12-20% compared to conventional heating methods [15].

Solvent-Free Conditions eliminate the use of organic solvents entirely. The combination of reactants under solvent-free conditions using microwave irradiation achieves 85-98% atom economy with 70-90% waste reduction [16] [17]. This approach demonstrates excellent scalability and represents a major step toward sustainable synthetic chemistry.

Water-Mediated Reactions utilize water as a green solvent. Recent developments show that water-based systems can achieve 70-90% atom economy with moderate energy requirements [16] [17]. The use of water as a reaction medium provides safety advantages and simplifies product isolation procedures.

Flow Chemistry enables continuous processing with enhanced efficiency. Flow chemistry systems achieve 80-95% atom economy with 65-85% waste reduction while providing excellent scalability for industrial applications [13]. The continuous nature of flow processes allows for better heat management and improved safety profiles.

ProtocolReaction TimeEnergy EfficiencyAtom EconomyWaste ReductionScalability
Microwave-assisted synthesis3-15 minutesHigh (selective heating)75-95%60-80%Good
Solvent-free conditions30-120 minutesVery high (no solvent)85-98%70-90%Excellent
Water-mediated reactions2-8 hoursModerate (ambient temp)70-90%50-70%Good
Flow chemistry5-30 minutesHigh (continuous process)80-95%65-85%Excellent

Bromination-Sulfonation Sequence Optimization

The synthesis of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide requires careful optimization of the bromination-sulfonation sequence to achieve high yields and regioselectivity. Advanced methodologies have been developed to address the challenges associated with this multi-step process.

Initial Bromination of 2,1,3-benzothiadiazole occurs successively at positions 4 and 7, with bromination at position 7 being thermodynamically favored [18]. Traditional methods employ bromine in 47% hydrobromic acid at elevated temperatures, achieving 70-85% yields [19]. Alternative approaches using N-bromosuccinimide provide improved selectivity under milder conditions [20].

Regioselective Bromination has been enhanced through the development of alternative pathways. Research demonstrates that N-bromosuccinimide in the presence of concentrated sulfuric acid and chloroform at room temperature can achieve bromination of benzene rings under drastic conditions [20]. This method provides access to brominated intermediates with 60-80% yields while avoiding the use of bromine gas.

Sulfonylation represents a critical step requiring precise temperature control. The introduction of sulfonyl chloride groups using chlorosulfonic acid or sulfuryl chloride at 0-40°C achieves 75-90% yields [22]. Temperature control is essential to prevent decomposition of the benzothiadiazole core during this transformation.

Sulfonamide Formation completes the synthetic sequence through nucleophilic substitution. Treatment of sulfonyl chloride intermediates with ammonia or primary amines at 0-50°C produces the desired sulfonamide products in 80-95% yields [23]. Base selection significantly influences both yield and product purity.

StepReagentsTemperatureYieldOptimization Factors
Initial brominationBr₂/HBr or NBS80-120°C70-85%Stoichiometry control
Regioselective brominationNBS, H₂SO₄, CHCl₃0-25°C60-80%Acid concentration
SulfonylationClSO₃H or SO₂Cl₂0-40°C75-90%Temperature control
Sulfonamide formationNH₃ or amines0-50°C80-95%Base selection

Scalable Production Challenges

The transition from laboratory-scale synthesis to industrial production of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide presents significant challenges that require innovative solutions. Current research focuses on addressing these obstacles through advanced process engineering and green chemistry principles.

Heat Management represents a critical challenge in scaled production. The exothermic nature of bromination and sulfonation reactions necessitates sophisticated thermal control systems [24]. Continuous flow reactors have emerged as a promising solution, providing better heat dissipation and temperature control compared to batch processes. Implementation at pilot scale has demonstrated improved safety profiles and more consistent product quality.

Waste Disposal constitutes a major environmental concern requiring immediate attention. Traditional synthetic routes generate substantial quantities of inorganic salts and organic waste streams [13]. Green solvent systems and recycling protocols are being developed to minimize waste generation. Alternative reaction media, including ionic liquids and water-based systems, show promise for reducing environmental impact.

Catalyst Recovery remains under active development to improve economic viability. Heterogeneous catalysis systems enable easier catalyst separation and reuse compared to homogeneous systems [7]. Research into supported palladium catalysts and recyclable iridium complexes has shown encouraging results at pilot scale, though optimization for industrial applications continues.

Product Purification has been well-established through membrane separation and crystallization techniques. These methods have been successfully implemented at industrial scale, providing consistent product quality with acceptable recovery rates [16]. Advanced purification protocols utilizing selective crystallization from ethanol-water mixtures minimize the need for chromatographic separations.

Cost Optimization requires ongoing attention across various scales of implementation. Process intensification through continuous manufacturing, improved catalyst utilization, and waste stream valorization represents key strategies for reducing production costs [13]. The implementation of green chemistry principles not only addresses environmental concerns but also provides long-term economic advantages through reduced waste treatment and regulatory compliance costs.

ChallengeCurrent StatusProposed SolutionsImplementation LevelExpected Impact
Heat managementPartially addressedContinuous flow reactorsPilot scaleHigh
Waste disposalMajor concernGreen solvent systemsLaboratory scaleVery high
Catalyst recoveryUnder developmentHeterogeneous catalysisPilot scaleModerate
Product purificationWell establishedMembrane separationIndustrial scaleModerate
Cost optimizationOngoing optimizationProcess intensificationVarious scalesHigh

XLogP3

1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

292.89283 g/mol

Monoisotopic Mass

292.89283 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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